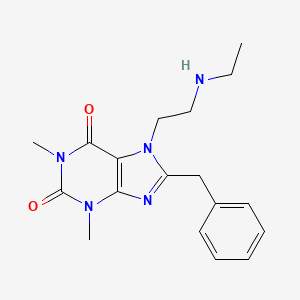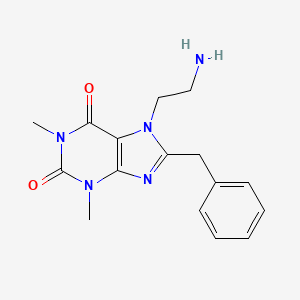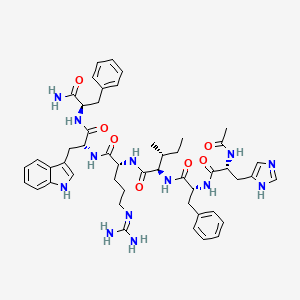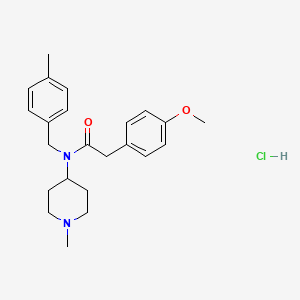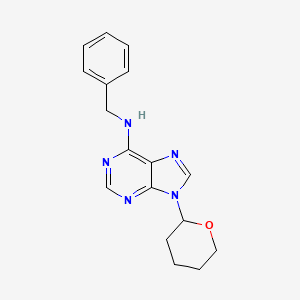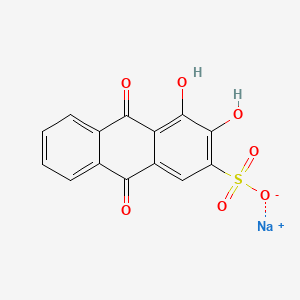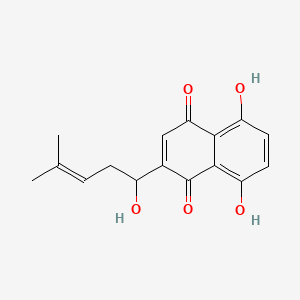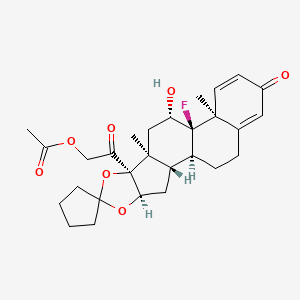
Amcinonide
Vue d'ensemble
Description
Amcinonide is a topical corticosteroid used to treat inflammation and pruritus due to a variety of dermatoses . It is primarily used as an anti-inflammatory and antipruritic agent . It is usually prescribed for a variety of skin conditions that cause itching, redness, scaling, inflammation, and discomfort .
Molecular Structure Analysis
Amcinonide has a molecular formula of C28H35FO7 and a molecular weight of 502.57 . The structure of Amcinonide is based on a hydroxylated prostane moiety . A detailed structural study of Amcinonide has been carried out using high-resolution X-ray powder diffraction data .Physical And Chemical Properties Analysis
Amcinonide has a molecular formula of C28H35FO7 and a molecular weight of 502.57 . More detailed physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Dermatological Research
Amcinonide is primarily used in dermatology for its anti-inflammatory properties. It has been compared to other corticosteroids like Triamcinolone Acetonide in clinical studies to assess its efficacy and bioavailability when applied topically .
Pharmacological Studies
The exact mechanism of action of Amcinonide, like other corticosteroids, is not fully understood. However, it is known to have anti-inflammatory effects, and various laboratory methods, including vasoconstrictor assays, are used to predict its potency and clinical efficacy .
Pharmaceutical Quality Assurance
Amcinonide is also a subject of research in pharmaceutical quality assurance. High-performance liquid chromatographic quantitative methods have been developed for the determination of Amcinonide and benzyl alcohol in pharmaceutical preparations, which are crucial for ensuring the quality and safety of these products .
Safety and Hazards
Mécanisme D'action
Target of Action
Amcinonide is a topical corticosteroid . Its primary targets are the glucocorticoid receptors present in the cells . These receptors play a crucial role in regulating the body’s immune response and inflammation .
Mode of Action
Amcinonide interacts with its targets, the glucocorticoid receptors, and acts as an agonist . This interaction triggers a series of cellular responses, including the induction of phospholipase A2 inhibitory proteins , collectively called lipocortins . Lipocortins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .
Biochemical Pathways
The biochemical pathway primarily affected by Amcinonide involves the arachidonic acid pathway . By inducing lipocortins, Amcinonide inhibits the release of arachidonic acid, a common precursor to inflammatory mediators like prostaglandins and leukotrienes . This inhibition disrupts the production of these mediators, thereby reducing inflammation .
Pharmacokinetics
Once absorbed through the skin, Amcinonide is metabolized primarily in the liver and then excreted by the kidneys
Result of Action
The molecular and cellular effects of Amcinonide’s action result in the reduction or inhibition of inflammation, redness, and swelling . This is achieved by suppressing the formation, release, and activity of endogenous chemical mediators of inflammation .
Action Environment
The action, efficacy, and stability of Amcinonide can be influenced by various environmental factors. For instance, the formulation of the product (ointment, lotion, or cream) can affect the absorption of the drug . Additionally, occlusive dressings may be used to supplement Amcinonide treatment, particularly when treating psoriasis . .
Propriétés
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35FO7/c1-16(30)34-15-22(33)28-23(35-26(36-28)9-4-5-10-26)13-20-19-7-6-17-12-18(31)8-11-24(17,2)27(19,29)21(32)14-25(20,28)3/h8,11-12,19-21,23,32H,4-7,9-10,13-15H2,1-3H3/t19-,20-,21-,23+,24-,25-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKJAFIWWBXGDU-MOGDOJJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC6(O2)CCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC6(O2)CCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045905 | |
| Record name | Amcinonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Amcinonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.74e-03 g/L | |
| Record name | Amcinonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of the anti-inflammatory activity of the topical steroids, in general, is unclear. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. Amcinonide has affinity for the glucocorticoid receptor. It has weak affinity for the progesterone receptor, and virtually no affinity for the mineralocorticoid, estrogen, or androgen receptors. | |
| Record name | Amcinonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00288 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Amcinonide | |
CAS RN |
51022-69-6 | |
| Record name | Amcinonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51022-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amcinonide [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amcinonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00288 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amcinonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amcinonide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMCINONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/423W026MA9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Amcinonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Amcinonide exert its anti-inflammatory effects?
A1: While the provided research doesn't delve into the specific molecular interactions of Amcinonide, it is classified as a glucocorticoid. Glucocorticoids generally work by binding to intracellular glucocorticoid receptors. This complex then translocates to the nucleus and modulates gene expression, ultimately leading to decreased inflammation.
Q2: What specific inflammatory mediators are affected by Amcinonide treatment?
A: The research primarily focuses on clinical efficacy rather than detailed mechanistic studies. While it demonstrates Amcinonide's effectiveness in reducing inflammation in conditions like eczema and psoriasis [, , , , , , , , , ], it doesn't specify which inflammatory mediators are directly impacted.
Q3: Does Amcinonide's mechanism of action differ in various skin layers?
A: One study [] using a vasoconstrictor assay, plantar edema, and air pouch granuloma models in animals suggests that Amcinonide might have varying levels of anti-inflammatory activity at different skin depths. It showed strong vasoconstriction (cutaneous), comparable activity to Triamcinolone Acetonide in plantar edema (subcutaneous), but weaker activity in the air pouch granuloma model (deeper tissues).
Q4: What is the molecular formula and weight of Amcinonide?
A4: The research articles don't explicitly state the molecular formula and weight of Amcinonide. This information can be easily found in drug databases or chemistry resources.
Q5: Is there any spectroscopic data available for Amcinonide in the provided research?
A5: No, the provided articles focus on clinical trials, formulation comparisons, and some aspects of its mechanism. They don't include detailed spectroscopic analysis of Amcinonide.
Q6: How effective is Amcinonide in treating eczematous dermatitis compared to other topical corticosteroids?
A: Several studies indicate that Amcinonide is comparable in efficacy to other topical corticosteroids like Halcinonide [, ], Betamethasone Valerate [, ], and Fluocinonide [, , ] for treating eczematous dermatitis and psoriasis. Some studies even suggest a potential advantage of Amcinonide due to its twice-daily application schedule compared to the three-times-daily regimen of some comparators [, ].
Q7: Has Amcinonide been studied in conditions other than eczema and psoriasis?
A: Yes, one study [] investigated the use of Amcinonide lotion in treating seborrheic dermatitis of the scalp, demonstrating positive results compared to Betamethasone Valerate lotion.
Q8: What are the common side effects associated with Amcinonide use?
A8: While the provided articles do mention side effects, this Q&A focuses on the scientific aspects. For information on side effects, please refer to the drug label or consult a healthcare professional.
Q9: Are there any reports of allergic contact dermatitis caused by Amcinonide?
A: Yes, although considered rare, several studies [, , ] report cases of allergic contact dermatitis attributed to Amcinonide. This highlights the importance of considering contact allergy in patients with persistent or worsening dermatitis despite appropriate treatment.
Q10: Are there studies investigating the stability of Amcinonide formulations under different storage conditions?
A10: No, the provided research doesn't include any information regarding the stability of Amcinonide formulations under various storage conditions.
Q11: Have any novel drug delivery systems been explored for Amcinonide?
A: One study [, ] investigates a transdermal drug delivery system for Amcinonide incorporating the drug into a pressure-sensitive adhesive layer. This system is proposed for the treatment of eyelid diseases like chalazion and blepharitis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








